An In-depth Technical Guide on the Synthesis and Characterization of 1-Methyl-1H-benzimidazole-2-thiol
An In-depth Technical Guide on the Synthesis and Characterization of 1-Methyl-1H-benzimidazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methyl-1H-benzimidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the experimental protocol for its synthesis, summarizes its key physicochemical and spectral properties, and provides a visual representation of the synthetic workflow.
Introduction
1-Methyl-1H-benzimidazole-2-thiol, also known as 3-methyl-1H-benzimidazole-2-thione, belongs to the benzimidazole class of heterocyclic compounds. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Derivatives of benzimidazole-2-thiol have garnered significant attention for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a methyl group at the 1-position and a thiol group at the 2-position of the benzimidazole ring system can significantly influence the molecule's physicochemical properties and biological activity.
Synthesis of 1-Methyl-1H-benzimidazole-2-thiol
The synthesis of 1-Methyl-1H-benzimidazole-2-thiol is typically achieved through the condensation reaction of N-methyl-o-phenylenediamine with carbon disulfide. This reaction proceeds via the formation of a dithiocarbamate intermediate, which then cyclizes to form the benzimidazole-2-thiol ring system.
Experimental Protocol
The following protocol is a detailed method for the synthesis of 1-Methyl-1H-benzimidazole-2-thiol:
Materials:
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N-methyl-1,2-phenylenediamine
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Carbon disulfide (CS₂)
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Methanol (MeOH)
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Petroleum ether
Procedure:
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In a round-bottom flask, dissolve N-methyl-1,2-phenylenediamine (6.55 mmol) in methanol (20 ml).
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Cool the solution to 0°C in an ice bath.
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Slowly add carbon disulfide (13.02 mmol) to the stirred solution.
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Continue stirring the reaction mixture at 0°C for 24 hours. The solution should become a clear light yellow.
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After 24 hours, remove the solvent under reduced pressure using a rotary evaporator. This will yield a light yellow solid.
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Recrystallize the crude solid from a mixture of methanol and petroleum ether (9:1 v/v) to afford pure 1-Methyl-1H-benzimidazole-2-thiol.[2][3]
Yield: 76%[2]
Synthesis Workflow
Caption: Synthetic workflow for 1-Methyl-1H-benzimidazole-2-thiol.
Characterization
The synthesized 1-Methyl-1H-benzimidazole-2-thiol can be characterized using various analytical techniques to confirm its identity and purity.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂S | [4] |
| Molecular Weight | 164.23 g/mol | [4] |
| CAS Number | 2360-22-7 | [4] |
| Melting Point | 193-197 °C | |
| Appearance | Light yellow solid | [2] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the structural elucidation of the synthesized compound.
¹H NMR (Proton Nuclear Magnetic Resonance): While specific experimental data for 1-Methyl-1H-benzimidazole-2-thiol is not readily available in the literature, the expected proton NMR spectrum in a solvent like DMSO-d₆ would show characteristic signals for the methyl protons and the aromatic protons of the benzimidazole ring. For a closely related compound, (1-Methyl-1H-benzimidazol-2-yl)methanethiol, the following peaks have been reported: a quartet for the methylene protons, a singlet for the thiol proton, and a complex multiplet for the aromatic protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is essential for confirming the carbon framework of the molecule. PubChem provides a reference to a ¹³C NMR spectrum for 1-Methyl-1H-benzimidazole-2-thiol.[4] The spectrum would typically display signals for the methyl carbon, the aromatic carbons, and the thione carbon (C=S).
FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum provides information about the functional groups present in the molecule. For benzimidazole-2-thiol derivatives, characteristic absorption bands are expected for N-H stretching (if tautomerism occurs), C-H stretching (aromatic and aliphatic), C=N stretching of the imidazole ring, and C=S stretching of the thione group.[5]
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 1-Methyl-1H-benzimidazole-2-thiol, the expected molecular ion peak [M]⁺ would be at m/z 164.[4]
Potential Applications in Drug Development
The benzimidazole scaffold is a cornerstone in the development of a wide array of therapeutic agents. Derivatives of benzimidazole-2-thiol have been investigated for a range of biological activities, suggesting potential applications for 1-Methyl-1H-benzimidazole-2-thiol in various therapeutic areas.
Putative Signaling Pathway Involvement
While the specific signaling pathways modulated by 1-Methyl-1H-benzimidazole-2-thiol have not been extensively elucidated, the broader class of benzimidazole derivatives has been shown to interact with several key biological targets. One of the well-established mechanisms of action for some benzimidazole compounds is the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis. This mechanism is particularly relevant for their application as anthelmintic and potential anticancer agents.
Caption: Putative signaling pathway involving tubulin polymerization.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of 1-Methyl-1H-benzimidazole-2-thiol. The provided experimental protocol offers a reliable method for its preparation, and the summarized characterization data serves as a benchmark for researchers. The potential for this compound in drug discovery, based on the known activities of related benzimidazole derivatives, warrants further investigation into its specific biological targets and mechanisms of action. This guide aims to be a valuable resource for scientists and professionals working in the field of medicinal chemistry and drug development.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 1-Methyl-1H-benzimidazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-Methyl-1H-benzimidazole-2-thiol | C8H8N2S | CID 1522244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
